Cas no 22275-34-9 (5-Phenylbarbituric Acid)
5-Phenylbarbituric Acid Chemical and Physical Properties
Names and Identifiers
-
- 2,4,6(1H,3H,5H)-Pyrimidinetrione,5-phenyl-
- 5-phenyl barbituric acid
- 5-phenyl-1,3-diazinane-2,4,6-trione
- 5-phenyl-2,4,6-pyrimidinetrione
- 5-Phenylbarbitursaeure
- 5-phenylhexahydropyrimidine-2,4,6-trione
- 5-phenyl-pyrimidine-2,4,6-trione
- 5-phenylpyrimidinetrione
- AC-907/25005451
- Pyrimidine-2,4,6(1H,3H,5H)-trione, 5-phenyl-
- NSC27182
- 5-phenylpyrimidine-2,4,6(1H,3H,5H)-trione
- NSC 27182
- 2,4,6(1H,3H,5H)-Pyrimidinetrione, 5-phenyl-
- 5-phenyl-1, 3-diazinane-2, 4, 6-trione
- Cambridge id 5240604
- EINECS 244-885-3
- Oprea1_165975
- NSC-66910
- InChI=1/C10H8N2O3/c13-8-7(6-4-2-1-3-5-6)9(14)12-10(15)11-8/h1-5,7H,(H2,11,12,13,14,15)
- HTEHILLCBQWTLP-UHFFFAOYSA-N
- NS00027116
- A902018
- NSC66910
- SCHEMBL1639992
- 22275-34-9
- 5-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione, AldrichCPR
- HMS1579D16
- NSC-27182
- DTXSID10176821
- 5-Phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione #
- K7WC3Q1VTH
- 5-Phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione
- SDCCGMLS-0064494.P001
- UNII-K7WC3Q1VTH
- BARBITURIC ACID, 5-PHENYL-
- 5-Phenylbarbituric acid
- CBDivE_009439
- AB00076352-01
- HTEHILLCBQWTLP-UHFFFAOYSA-
- 5-Phenylbarbituric Acid
-
- Inchi: 1S/C10H8N2O3/c13-8-7(6-4-2-1-3-5-6)9(14)12-10(15)11-8/h1-5,7H,(H2,11,12,13,14,15)
- InChI Key: HTEHILLCBQWTLP-UHFFFAOYSA-N
- SMILES: O=C1C(C(NC(N1)=O)=O)C1C=CC=CC=1
Computed Properties
- Exact Mass: 204.05300
- Monoisotopic Mass: 204.05349212g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 15
- Rotatable Bond Count: 1
- Complexity: 288
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.5
- Topological Polar Surface Area: 75.3Ų
Experimental Properties
- PSA: 75.27000
- LogP: 0.79380
5-Phenylbarbituric Acid Customs Data
- HS CODE:2933540000
- Customs Data:
China Customs Code:
2933540000Overview:
2933540000 Other malonyl ureas(Barbituric acid)Derivatives of as well as their salts.Regulatory conditions:nothing.VAT:17.0%.Tax refund rate:9.0%.MFN tariff:6.5%.general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933540000 other derivatives of malonylurea (barbituric acid); salts thereof.Supervision conditions:None.VAT:17.0%.Tax rebate rate:9.0%.MFN tariff:6.5%.General tariff:20.0%
5-Phenylbarbituric Acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | P319743-25mg |
5-Phenylbarbituric Acid |
22275-34-9 | 25mg |
$ 196.00 | 2023-09-06 | ||
| TRC | P319743-250mg |
5-Phenylbarbituric Acid |
22275-34-9 | 250mg |
$ 1539.00 | 2023-09-06 |
5-Phenylbarbituric Acid Related Literature
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Siyu Guo,Chao Huang,Ning Zhang,Shujuan Ma,Chunmiao Bo,Bolin Gong,Junjie Ou Anal. Methods 2022 14 1221
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2. Polymorphism in phenobarbital: discovery of a new polymorph and crystal structure of elusive form VSaikat Roy,N. Rajesh Goud,Adam J. Matzger Chem. Commun. 2016 52 4389
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Manoj Kumar Banjare,Kamalakanta Behera,Manmohan L. Satnami,Siddharth Pandey,Kallol K. Ghosh New J. Chem. 2018 42 14542
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Denise Rossi,Thomas Gelbrich,Volker Kahlenberg,Ulrich J. Griesser CrystEngComm 2012 14 2494
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5. Molecular dynamics of hydantoins and barbiturates assessed by 1H, 13C and 15N relaxation dataPetra Gruhlke,Christa G. Seipelt,Andreas D?lle,Manfred D. Zeidler,Paula Zaderenko,Paloma Ballesteros,Sebastián Cerdán J. Chem. Soc. Perkin Trans. 2 1995 2191
Additional information on 5-Phenylbarbituric Acid
5-Phenylbarbituric Acid: A Comprehensive Overview
The compound with CAS No. 22275-34-9, commonly referred to as 5-Phenylbarbituric Acid, is a significant molecule in the field of organic chemistry and pharmacology. This compound has garnered attention due to its unique chemical properties and potential applications in various scientific domains. In this article, we will delve into the structure, synthesis, applications, and recent advancements related to 5-Phenylbarbituric Acid.
5-Phenylbarbituric Acid is a derivative of barbituric acid, which is a heterocyclic compound with a distinctive five-membered ring structure. The addition of a phenyl group at the fifth position introduces unique electronic and steric properties to the molecule. This modification enhances its reactivity and makes it a versatile building block for further chemical transformations. Recent studies have explored the use of 5-Phenylbarbituric Acid in drug design, where its ability to act as a scaffold for bioactive compounds has been extensively investigated.
The synthesis of 5-Phenylbarbituric Acid involves a series of well-established organic reactions. One common approach is the condensation of phenylacetic acid with urea in the presence of an acid catalyst. This reaction yields the barbituric acid derivative, which can then be purified using standard chromatographic techniques. Researchers have also explored alternative synthetic pathways, such as microwave-assisted synthesis and enzymatic catalysis, to improve the efficiency and sustainability of the production process.
One of the most promising applications of 5-Phenylbarbituric Acid lies in its role as a precursor for various pharmaceutical agents. The compound has been used as a starting material for the synthesis of barbiturate drugs, which are known for their sedative and hypnotic effects. However, recent advancements have shifted focus toward its use in designing non-barbiturate drugs with improved safety profiles. For instance, studies have demonstrated that derivatives of 5-Phenylbarbituric Acid can exhibit selective binding to specific protein targets, making them potential candidates for targeted drug delivery systems.
In addition to its pharmacological applications, 5-Phenylbarbituric Acid has found utility in materials science. The compound's ability to form stable coordination complexes with metal ions has led to its use in designing novel materials for catalysis and sensing applications. Recent research has highlighted its potential as a ligand in metalloporphyrin systems, where it enhances the stability and selectivity of these materials under harsh conditions.
From an environmental perspective, 5-Phenylbarbituric Acid has been studied for its biodegradation properties. Researchers have investigated the microbial degradation pathways of this compound under various environmental conditions. These studies have provided valuable insights into its ecological impact and have informed strategies for minimizing its environmental footprint.
Looking ahead, the future of 5-Phenylbarbituric Acid seems bright as scientists continue to unlock its full potential. Ongoing research is focused on optimizing its synthesis, expanding its application scope, and understanding its interactions with biological systems at a molecular level. With continued investment in research and development, this compound is poised to make significant contributions to both academia and industry.
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